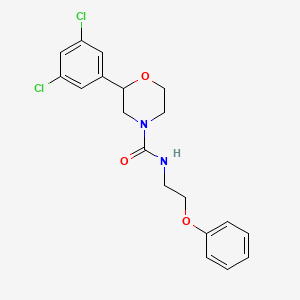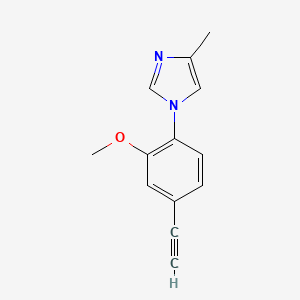
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide” is a compound that has been studied for its potential biological activities . It is part of a series of indole-3-isoxazole-5-carboxamide derivatives that have been designed, synthesized, and evaluated for their anticancer activities .
Molecular Structure Analysis
The molecular structure of “N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide” and similar compounds can be characterized using techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide” can be analyzed using techniques such as 1H NMR and 13C NMR .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
These aromatic compounds have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles have potential applications in the field of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
These compounds are also used in the production of colorants and dyes . The isoindoline nucleus and carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
These compounds have applications in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have potential applications in the development of photochromic materials . These materials change color in response to light, and these compounds can contribute to this property.
Anticancer Research
These synthesized N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been identified as a potential class of chemicals for further research as plausible new anticancer entities . Some of the compounds were reported to be non-toxic and showed promising results in cell line experiments .
HIV Inhibitory Research
In silico docking studies revealed that the presence of 2-phenyl isoindoline-1,3-dione motif was essential as it was found to interact with active site magnesium. To further confirm the results, cell-based HIV-1 and HIV-2 inhibitory assay was carried out .
Mecanismo De Acción
Target of Action
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
The interaction of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .
Biochemical Pathways
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .
Pharmacokinetics
The pharmacokinetics of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLSFVHABEGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2634051.png)
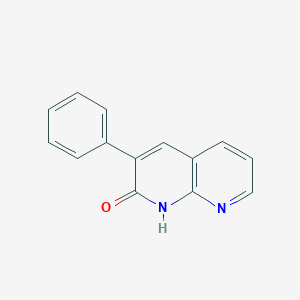
![3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2634054.png)
![2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2634057.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)
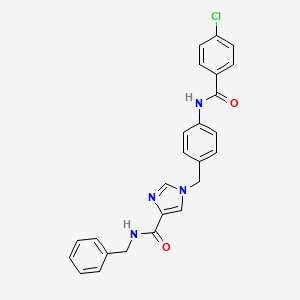
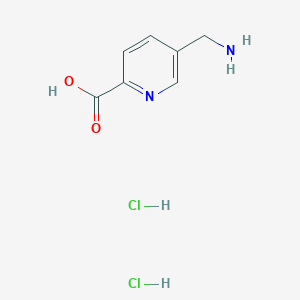
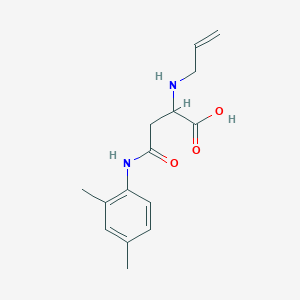
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)

